molecular formula C12H8F2N2O2 B2945851 4-(5,7-Difluoro-2,3-dioxoindol-1-yl)butanenitrile CAS No. 1293211-83-2

4-(5,7-Difluoro-2,3-dioxoindol-1-yl)butanenitrile

Cat. No.: B2945851
CAS No.: 1293211-83-2
M. Wt: 250.205
InChI Key: KPSUAJXRDMMJDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5,7-Difluoro-2,3-dioxoindol-1-yl)butanenitrile is a chemical compound with the molecular formula C12H8F2N2O2. It is characterized by the presence of a difluoroindole moiety attached to a butanenitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,7-difluoro-2,3-dioxoindol-1-yl)butanenitrile typically involves the reaction of 5,7-difluoroindole with butanenitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the indole, followed by the addition of butanenitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(5,7-Difluoro-2,3-dioxoindol-1-yl)butanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxoindole derivatives, while reduction can produce amine-substituted compounds .

Scientific Research Applications

4-(5,7-Difluoro-2,3-dioxoindol-1-yl)butanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5,7-difluoro-2,3-dioxoindol-1-yl)butanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5,7-Difluoro-2,3-dioxoindolin-1-yl)butanenitrile
  • 4-(5,7-Difluoro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanenitrile

Uniqueness

4-(5,7-Difluoro-2,3-dioxoindol-1-yl)butanenitrile is unique due to its specific substitution pattern on the indole ring and the presence of the butanenitrile group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

4-(5,7-difluoro-2,3-dioxoindol-1-yl)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N2O2/c13-7-5-8-10(9(14)6-7)16(4-2-1-3-15)12(18)11(8)17/h5-6H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSUAJXRDMMJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=O)N2CCCC#N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.